molecular formula C16H24N2O2 B5739627 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide

4-methoxy-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B5739627
M. Wt: 276.37 g/mol
InChI Key: FZRLQDNZGPHEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(1-propyl-4-piperidinyl)benzamide, also known as MPBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of piperidine derivatives and has a molecular weight of 292.4 g/mol. MPBP is a potent and selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies as a potential treatment for addiction and other psychiatric disorders.

Mechanism of Action

4-methoxy-N-(1-propyl-4-piperidinyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and motivation, and dopamine signaling in this pathway has been implicated in addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide can modulate the activity of this pathway and potentially reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of addiction, 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior. 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has also been shown to reduce alcohol consumption in animal models of alcohol addiction. In addition, 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to have antipsychotic-like effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has several advantages as a research tool, including its high selectivity for the dopamine D3 receptor and its ability to modulate the mesolimbic pathway. However, there are also some limitations to its use in lab experiments. For example, 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has a relatively short half-life and may require frequent dosing in animal studies. In addition, the effects of 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide may be influenced by factors such as age, sex, and genetic background.

Future Directions

There are several future directions for research on 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide. One area of interest is the potential use of 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide as a treatment for addiction and other psychiatric disorders in humans. Clinical trials are needed to determine the safety and efficacy of 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide in humans, and to identify the optimal dosing regimen and patient population. Another area of interest is the development of novel compounds based on the structure of 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide, with improved pharmacokinetic and pharmacodynamic properties. Finally, further research is needed to elucidate the precise mechanisms by which 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide modulates the mesolimbic pathway and to identify potential biomarkers of treatment response.

Synthesis Methods

The synthesis of 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide involves several steps, starting with the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-propylpiperidine to yield the desired product. The synthesis of 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of addiction and psychiatric disorders. As a selective dopamine D3 receptor antagonist, 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has shown promising results in preclinical studies as a potential treatment for cocaine addiction, alcohol addiction, and other substance use disorders. 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has also been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.

properties

IUPAC Name

4-methoxy-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-10-18-11-8-14(9-12-18)17-16(19)13-4-6-15(20-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRLQDNZGPHEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(1-propylpiperidin-4-yl)benzamide

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